Cas no 247907-32-0 (3-(dimethylamino)propyl(2-fluorophenyl)methylamine)

3-(dimethylamino)propyl(2-fluorophenyl)methylamine Chemical and Physical Properties
Names and Identifiers
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- N'-(2-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine
- 3-(dimethylamino)propyl(2-fluorophenyl)methylamine
- N1-(2-Fluorobenzyl)-N3,N3-dimethylpropane-1,3-diamine
- 247907-32-0
- N~1~-(2-fluorobenzyl)-N~3~,N~3~-dimethylpropane-1,3-diamine
- STL115231
- AKOS000244290
- SR-01000325649
- SR-01000325649-1
- [3-(dimethylamino)propyl][(2-fluorophenyl)methyl]amine
- N'-(2-fluorobenzyl)-N,N-dimethylpropane-1,3-diamine
- SB79014
- CS-0300328
- N-[(2-fluorophenyl)methyl]-N',N'-dimethylpropane-1,3-diamine
- HMS1704I08
- EN300-168571
- CHEMBL4917122
-
- MDL: MFCD04035537
- Inchi: InChI=1S/C12H19FN2/c1-15(2)9-5-8-14-10-11-6-3-4-7-12(11)13/h3-4,6-7,14H,5,8-10H2,1-2H3
- InChI Key: XXSQJRPPTRFIGY-UHFFFAOYSA-N
- SMILES: CN(C)CCCNCC1=CC=CC=C1F
Computed Properties
- Exact Mass: 210.15322678Da
- Monoisotopic Mass: 210.15322678Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 15.3Ų
Experimental Properties
- Density: 1.0±0.1 g/cm3
- Boiling Point: 276.8±25.0 °C at 760 mmHg
- Flash Point: 121.2±23.2 °C
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
3-(dimethylamino)propyl(2-fluorophenyl)methylamine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(dimethylamino)propyl(2-fluorophenyl)methylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-168571-10.0g |
[3-(dimethylamino)propyl][(2-fluorophenyl)methyl]amine |
247907-32-0 | 10g |
$3131.0 | 2023-06-08 | ||
Enamine | EN300-168571-0.25g |
[3-(dimethylamino)propyl][(2-fluorophenyl)methyl]amine |
247907-32-0 | 0.25g |
$381.0 | 2023-09-20 | ||
Enamine | EN300-168571-5.0g |
[3-(dimethylamino)propyl][(2-fluorophenyl)methyl]amine |
247907-32-0 | 5g |
$2110.0 | 2023-06-08 | ||
Enamine | EN300-168571-2.5g |
[3-(dimethylamino)propyl][(2-fluorophenyl)methyl]amine |
247907-32-0 | 2.5g |
$810.0 | 2023-09-20 | ||
Enamine | EN300-168571-1.0g |
[3-(dimethylamino)propyl][(2-fluorophenyl)methyl]amine |
247907-32-0 | 1g |
$728.0 | 2023-06-08 | ||
Enamine | EN300-168571-1g |
[3-(dimethylamino)propyl][(2-fluorophenyl)methyl]amine |
247907-32-0 | 1g |
$414.0 | 2023-09-20 | ||
Enamine | EN300-168571-5g |
[3-(dimethylamino)propyl][(2-fluorophenyl)methyl]amine |
247907-32-0 | 5g |
$1199.0 | 2023-09-20 | ||
Enamine | EN300-168571-0.5g |
[3-(dimethylamino)propyl][(2-fluorophenyl)methyl]amine |
247907-32-0 | 0.5g |
$397.0 | 2023-09-20 | ||
Enamine | EN300-168571-0.1g |
[3-(dimethylamino)propyl][(2-fluorophenyl)methyl]amine |
247907-32-0 | 0.1g |
$364.0 | 2023-09-20 | ||
Enamine | EN300-168571-0.05g |
[3-(dimethylamino)propyl][(2-fluorophenyl)methyl]amine |
247907-32-0 | 0.05g |
$348.0 | 2023-09-20 |
3-(dimethylamino)propyl(2-fluorophenyl)methylamine Related Literature
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
Additional information on 3-(dimethylamino)propyl(2-fluorophenyl)methylamine
Comprehensive Overview of 3-(dimethylamino)propyl(2-fluorophenyl)methylamine (CAS No. 247907-32-0): Properties, Applications, and Industry Insights
The compound 3-(dimethylamino)propyl(2-fluorophenyl)methylamine (CAS No. 247907-32-0) is a specialized fluorinated amine derivative with a unique molecular structure. Its chemical formula combines a 2-fluorophenyl group with a dimethylaminopropyl side chain, making it a versatile intermediate in organic synthesis. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. Researchers are particularly interested in its structure-activity relationship (SAR) properties, which influence its reactivity and binding affinity in target applications.
In recent years, the demand for fluorinated compounds like 3-(dimethylamino)propyl(2-fluorophenyl)methylamine has surged, driven by trends in drug discovery and precision chemistry. Fluorine incorporation often enhances metabolic stability and bioavailability, a key reason why this compound is explored in small-molecule therapeutics. Industry reports highlight its relevance in developing kinase inhibitors and CNS-targeting agents, aligning with the growing focus on neurodegenerative and oncology research. Additionally, its amine functionality allows for further derivatization, enabling the creation of custom ligands for catalytic systems.
From a synthetic perspective, CAS No. 247907-32-0 is typically prepared via reductive amination or nucleophilic substitution reactions. Its fluorophenyl moiety contributes to electron-withdrawing effects, which can modulate reaction kinetics—a feature leveraged in asymmetric synthesis. Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for characterizing its purity, given its role in high-value applications. Environmental and regulatory considerations also emphasize the need for green chemistry approaches in its production, reflecting broader industry shifts toward sustainable manufacturing.
The commercial landscape for 3-(dimethylamino)propyl(2-fluorophenyl)methylamine is shaped by its niche applications. Suppliers often highlight its GMP-grade availability for preclinical studies, catering to contract research organizations (CROs) and academic labs. Patent analyses reveal its inclusion in proprietary formulations, particularly in bioconjugation and prodrug development. As AI-driven molecular design accelerates, this compound’s scaffold potential is increasingly recognized in virtual screening libraries, addressing queries like "fluorine in drug design" or "amine-based pharmacophores."
Emerging discussions in cheminformatics underscore the importance of 247907-32-0 in QSAR modeling, where its lipophilicity and hydrogen-bonding capacity are computationally evaluated. These insights align with frequent search trends such as "fluorine’s role in medicinal chemistry" and "tailored amines for catalysis." Furthermore, its stability under physiological pH conditions makes it a candidate for delivery system optimization, a hot topic in nanotechnology forums. Future research may explore its synergistic effects with other heterocycles, answering industry questions about multi-target drug discovery.
In summary, 3-(dimethylamino)propyl(2-fluorophenyl)methylamine (CAS No. 247907-32-0) represents a convergence of structural ingenuity and application diversity. Its relevance spans academic research, industrial R&D, and computational chemistry, addressing contemporary challenges in molecular optimization. As innovation priorities evolve, this compound’s customizable framework ensures its enduring utility in science and technology.
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